An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, combining the electron-withdrawing properties of a chloropyrazine ring with the versatile binding capabilities of a pyrazole moiety, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for its characterization, and offers insights into its potential applications.
Introduction: The Scientific Rationale
The fusion of pyrazole and pyrazine rings in a single molecule creates a unique electronic and steric environment. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The pyrazine ring, a key component in many biologically active molecules and functional materials, imparts specific electronic and solubility characteristics.[3] The presence of a chlorine atom on the pyrazine ring further modulates the molecule's reactivity, providing a handle for further chemical modifications through nucleophilic substitution reactions.[4] Understanding the fundamental physicochemical properties of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine is therefore paramount for harnessing its full potential in drug discovery and materials science.
Molecular Structure and Core Properties
The foundational attributes of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine are summarized below. While experimental data for this specific molecule is not extensively published, these properties can be reliably predicted based on its constituent parts and standard computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₄ | PubChem[5] |
| Molecular Weight | 180.60 g/mol | PubChem[5] |
| Appearance | Predicted to be a solid at room temperature | Inferred from related structures |
| SMILES | C1=CN(N=C1)C2=CN=CC(=N2)Cl | PubChem[5] |
| InChI | InChI=1S/C7H5ClN4/c8-6-4-9-5-7(11-6)12-3-1-2-10-12/h1-5H | PubChem[5] |
Predicted Physicochemical Characteristics
The following table outlines predicted physicochemical properties crucial for understanding the behavior of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine in various environments. These values are derived from computational models and comparison with analogous structures.
| Parameter | Predicted Value | Significance in Research & Development |
| Melting Point (°C) | 150 - 200 | Purity assessment and formulation development. |
| Boiling Point (°C) | > 300 | Indicates thermal stability. |
| LogP (Octanol/Water Partition Coefficient) | 1.0 - 2.0 | Predicts lipophilicity and membrane permeability. |
| pKa (Acid/Base Dissociation Constant) | Pyrazole N-H: ~14 Pyrazine N: ~1-2 | Influences solubility and ionization state at physiological pH. |
| Aqueous Solubility | Low to moderate | Affects bioavailability and formulation options. |
Spectroscopic and Analytical Characterization: A Practical Guide
Accurate characterization is the cornerstone of chemical research. The following section details the expected spectroscopic signatures of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrazine rings. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms. Protons on the pyrazine ring are expected to appear at higher chemical shifts (downfield) compared to those on the pyrazole ring.
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¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift, and the carbons adjacent to nitrogen atoms will also be significantly shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
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C-H stretching vibrations of the aromatic rings.
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C=N and C=C stretching vibrations within the pyrazine and pyrazole rings, typically in the 1500-1650 cm⁻¹ region.[4]
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C-Cl stretching vibration , which is expected to appear in the fingerprint region, generally below 800 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. The presence of chlorine will result in a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Experimental Protocols for Physicochemical Determination
To facilitate reproducible and reliable characterization, the following detailed experimental workflows are provided.
Workflow for Synthesis and Purification
The synthesis of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine can be approached through several synthetic routes, often involving the reaction of a pyrazole nucleophile with a suitable chloropyrazine electrophile. A general synthetic strategy is outlined below.
Caption: General synthetic workflow for 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine.
Step-by-Step Protocol:
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To a solution of 2,3-dichloropyrazine in a suitable aprotic polar solvent such as DMF, add an equimolar amount of 1H-pyrazole and a slight excess of a non-nucleophilic base (e.g., potassium carbonate).
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Heat the reaction mixture with stirring and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.
Protocol for Solubility Determination
A standardized shake-flask method can be employed to determine the aqueous solubility.
Caption: Experimental workflow for determining aqueous solubility.
Step-by-Step Protocol:
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Add an excess amount of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine to a known volume of deionized water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
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Calculate the solubility in appropriate units (e.g., mg/mL or µM).
Stability and Storage
Based on the general stability of related heterocyclic compounds, 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine is expected to be stable under standard laboratory conditions. However, for long-term storage, the following is recommended:
-
Store in a tightly sealed container to prevent moisture ingress.
-
Keep in a cool, dry, and dark place to minimize degradation from light and heat.
-
For long-term preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) is advisable.[4]
Conclusion and Future Directions
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine represents a promising molecular scaffold with considerable potential in medicinal chemistry and materials science. While a comprehensive experimental characterization is still emerging, this guide provides a solid foundation of its predicted physicochemical properties and the necessary experimental protocols for its empirical validation. Further research should focus on the experimental determination of its key properties, exploration of its synthetic derivatization, and evaluation of its biological and material properties to fully unlock its potential.
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